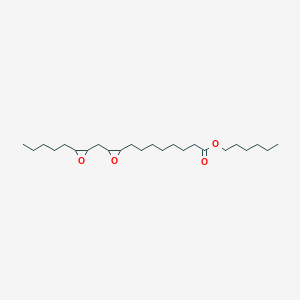
1-(3,4-二氯苯基)-2-硫脲
描述
1-(3,4-Dichlorophenyl)-2-thiourea is a chemical compound that belongs to the class of thioureas, characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, with the nitrogen atom also bonded to a phenyl ring substituted with chlorine atoms. The compound has been the subject of various studies due to its interesting chemical and physical properties, as well as its potential applications in different fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of derivatives of 1-(3,4-Dichlorophenyl)-2-thiourea has been reported using different starting materials and conditions. For instance, compounds with the core structure of N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea have been synthesized and characterized by spectroscopic techniques such as IR, 1H and 13C NMR, and single-crystal X-ray diffraction . Another synthesis method involves the condensation reaction of amino pyrimidin with p-chlorophenyl isothiocyanate to produce 1-(4-chloro phenyl)-3-(pyrimidin-2-yl) thiourea . Additionally, a simple synthesis method using benzoyl chloride, ammonium thiocyanate, and o-chloroaniline has been described, with PEG-400 as a catalyst .
Molecular Structure Analysis
The molecular structure of 1-(3,4-Dichlorophenyl)-2-thiourea derivatives has been elucidated using single-crystal X-ray diffraction. These studies have revealed various crystalline systems and space groups, such as monoclinic and triclinic, with molecules often exhibiting intramolecular hydrogen bonding and planar configurations due to the presence of intramolecular N-H...O bonds . The dihedral angles between the planes of the thiocarbonyl and carbonyl groups and the substituted phenyl rings have been reported, providing insight into the three-dimensional conformation of these molecules .
Chemical Reactions Analysis
The reactivity of thiourea derivatives has been explored in various chemical reactions. For example, thioureas have been used in [3+2] cycloaddition reactions with donor-acceptor cyclopropanes, serving as a source of amino groups and participating in a domino process to yield 2-amino-dihydrothiophenes . Additionally, thiourea derivatives have been reacted with metal chlorides to form complexes with metals such as cobalt(II), nickel(II), and copper(II), revealing square planar geometries for these complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3,4-Dichlorophenyl)-2-thiourea derivatives have been characterized using various spectroscopic methods. Infrared spectra have shown significant stretching vibrations corresponding to different functional groups within the molecules . NMR chemical shifts for the thiourea moiety have been observed, providing information on the electronic environment of the atoms . The compounds' melting points, solubility, and crystalline structures have also been determined, contributing to a comprehensive understanding of their physical properties .
Relevant Case Studies
Several case studies have highlighted the potential applications of 1-(3,4-Dichlorophenyl)-2-thiourea derivatives. For instance, some derivatives have been evaluated for their urease inhibitory activity, demonstrating significant biological activity and providing insights into structure-activity relationships . Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets, suggesting their potential as therapeutic agents . Additionally, the antioxidant activity of certain copper(I) thiourea derivatives has been assessed, with some compounds showing high free radical scavenging ability .
科学研究应用
农用化学品应用
1-(3,4-二氯苯基)-2-硫脲: 是一种苗前农用化学品。该化合物在控制杂草生长中起着重要作用,通过抑制杂草从土壤中萌发前发芽来实现。 它的作用机制涉及干扰电子传递链的光合作用,使其成为有效的除草剂 .
有机合成
该化合物是有机合成中重要的原料和中间体。 它参与了各种复杂分子的构建,特别是在许多药物中普遍存在的杂环化合物的合成中 .
制药行业
在制药领域,1-(3,4-二氯苯基)-2-硫脲衍生物表现出一系列生物活性。它们因其作为抗菌、抗氧化、抗癌、抗炎、抗阿尔茨海默病、抗结核和抗疟疾剂的潜力而被探索。 这些特性使它们在药物发现和开发过程中非常有价值 .
酶抑制研究
研究表明,1-(3,4-二氯苯基)-2-硫脲的衍生物可以抑制α-淀粉酶、α-葡萄糖苷酶、乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BuChE) 等酶。 正在研究这些特性,以了解其在治疗糖尿病和阿尔茨海默病等疾病的潜在用途 .
作用机制
Target of Action
Compounds with similar structures, such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), are known to inhibit photosynthesis . They do this by blocking the Q B plastoquinone binding site of photosystem II , which might suggest a similar target for 1-(3,4-Dichlorophenyl)-2-thiourea.
Mode of Action
For instance, DCMU inhibits photosynthesis by blocking the electron flow from photosystem II to plastoquinone .
Biochemical Pathways
Based on the action of similar compounds, it can be hypothesized that this compound might affect the photosynthetic electron transport chain in photosynthesis . This would disrupt the plant’s ability to convert light energy into chemical energy .
Result of Action
If we consider the effects of similar compounds like dcmu, it can be inferred that 1-(3,4-dichlorophenyl)-2-thiourea might reduce the ability of the plant to convert light energy into chemical energy .
安全和危害
The safety and hazards associated with “1-(3,4-Dichlorophenyl)-2-thiourea” would depend on its exact structure and how it’s used. For example, a related compound, 3,4-dichlorophenyl isocyanate, is classified as acutely toxic if swallowed or inhaled, and it may cause serious eye damage and respiratory irritation .
生化分析
Cellular Effects
It’s possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of 1-(3,4-Dichlorophenyl)-2-thiourea vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
(3,4-dichlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2S/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNCITSJXCSXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172846 | |
| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730296 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
19250-09-0 | |
| Record name | N-(3,4-Dichlorophenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19250-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019250090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-dichlorophenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-(3,4-dichlorophenyl)-2-thiourea (DCPTU) interact with the human red blood cell urea transporter?
A: The research paper suggests that DCPTU acts as a competitive inhibitor of urea transport in human red blood cells. While the exact binding site is not elucidated, the study demonstrates that high concentrations of DCPTU can partially prevent the binding of a photoaffinity label, [3H]MeACPTU, to the 40-kDa and 60-kDa protein bands believed to be components of the urea transporter []. This suggests that DCPTU competes for binding with the photolabel, likely at or near the urea binding site of the transporter.
Q2: Does the study provide any information about the structure-activity relationship (SAR) of urea analogs like DCPTU and their interaction with the urea transporter?
A: While the study doesn't delve deep into SAR, it does provide some initial observations. The fact that both thiourea and DCPTU, which share structural similarities with urea, can partially protect the transporter from photolabeling suggests that the transporter recognizes specific structural motifs []. Further research using a range of structurally diverse urea analogs would be needed to establish a detailed SAR and understand the key structural features required for binding and inhibition.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















